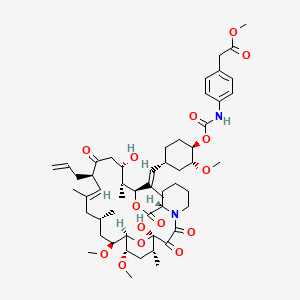
5-Tetradecenoic acid, (5Z)-
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Tetradecenoic acid, (5Z)-, typically involves the Wittig reaction. One common method includes the reaction of 1-nonanal with (4-carboxybutyl)triphenylphosphonium bromide in the presence of sodium hexamethyldisilazane and tetrahydrofuran. The reaction is carried out under an inert atmosphere at room temperature, followed by the addition of the aldehyde, and further stirring. The product is then extracted and purified .
Industrial Production Methods: Industrial production of 5-Tetradecenoic acid, (5Z)-, often follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous extraction systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 5-Tetradecenoic acid, (5Z)-, undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of tetradecanoic acid.
Substitution: The carboxyl group can participate in substitution reactions, forming esters and amides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used under controlled conditions to avoid over-oxidation.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alcohols and amines in the presence of acid or base catalysts.
Major Products:
Oxidation: Volatile compounds and other oxidized derivatives.
Reduction: Tetradecanoic acid.
Substitution: Esters and amides of 5-Tetradecenoic acid, (5Z)-.
Aplicaciones Científicas De Investigación
5-Tetradecenoic acid, (5Z)-, has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Tetradecenoic acid, (5Z)-, involves its incorporation into triglycerides and its role in fatty acid metabolism. It is particularly significant in the context of mitochondrial beta-oxidation, where it is metabolized by enzymes such as very long-chain acyl-CoA dehydrogenase . This process is crucial for energy production and the regulation of lipid levels in cells.
Comparación Con Compuestos Similares
5-Tetradecenoic acid, (5E)-: The trans isomer of 5-Tetradecenoic acid, (5Z)-, with a different spatial arrangement of the double bond.
Tetradecanoic acid: The saturated counterpart without the double bond.
9-Tetradecenoic acid: Another monounsaturated fatty acid with the double bond at the ninth carbon.
Uniqueness: 5-Tetradecenoic acid, (5Z)-, is unique due to its specific cis-configuration, which influences its physical and chemical properties, such as melting point and reactivity. This configuration also affects its biological activity and its role in metabolic pathways .
Propiedades
IUPAC Name |
tetradec-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h9-10H,2-8,11-13H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGUVBVUFZMJMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20972270 | |
| Record name | Tetradec-5-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544-66-1, 5684-70-8 | |
| Record name | 5-Tetradecenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=544-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradec-5-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(3S,6S,8R,11S,12S,13R)-1-[(3S)-3-acetyloxy-5-methylidene-2,4-dioxooxolan-3-yl]-13-[(E)-but-2-en-2-yl]-2,12-dimethyl-14,15-dioxatetracyclo[10.2.1.02,11.03,8]pentadec-9-ene-6-carboxylic acid](/img/structure/B1236962.png)
![(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1S)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1236964.png)




